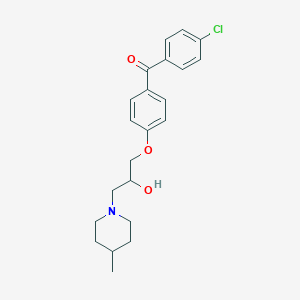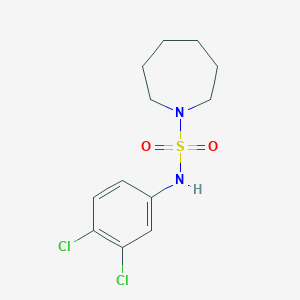
(4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone is a complex organic compound that features a chlorophenyl group and a hydroxyphenyl group connected via a methanone bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxyphenylboronic acid under Suzuki-Miyaura coupling conditions.
Introduction of the Piperidine Group: The hydroxyphenyl intermediate is then reacted with 4-methylpiperidine in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Applications De Recherche Scientifique
(4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into drug-receptor interactions.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but lacks the piperidine group.
(4-Chlorophenyl)(4-methoxyphenyl)methanone: Similar structure but has a methoxy group instead of a hydroxy group.
Uniqueness
The presence of the piperidine group in (4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone distinguishes it from other similar compounds. This group can significantly influence the compound’s biological activity and chemical reactivity, making it a unique and valuable compound for research and development .
Propriétés
IUPAC Name |
(4-chlorophenyl)-[4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO3/c1-16-10-12-24(13-11-16)14-20(25)15-27-21-8-4-18(5-9-21)22(26)17-2-6-19(23)7-3-17/h2-9,16,20,25H,10-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFHIXLNODBBMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole](/img/structure/B497081.png)




![1-(Mesitylsulfonyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B497092.png)

